molecular formula C8H9NO3 B2763222 2-[(Z)-N-hydroxy-C-methylcarbonimidoyl]benzene-1,4-diol CAS No. 24558-42-7

2-[(Z)-N-hydroxy-C-methylcarbonimidoyl]benzene-1,4-diol

Cat. No.: B2763222
CAS No.: 24558-42-7
M. Wt: 167.164
InChI Key: QIXQBIKGARTNDN-UITAMQMPSA-N
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Preparation Methods

Chemical Reactions Analysis

2-[(Z)-N-hydroxy-C-methylcarbonimidoyl]benzene-1,4-diol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction of the oxime group can yield the corresponding amine using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The hydroxyl groups can participate in substitution reactions, such as esterification or etherification, using appropriate reagents like acyl chlorides or alkyl halides.

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. Major products formed from these reactions include quinones, amines, esters, and ethers .

Scientific Research Applications

2-[(Z)-N-hydroxy-C-methylcarbonimidoyl]benzene-1,4-diol has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential antioxidant properties due to the presence of hydroxyl groups.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of oxidative stress-related diseases.

    Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[(Z)-N-hydroxy-C-methylcarbonimidoyl]benzene-1,4-diol involves its interaction with molecular targets through its hydroxyl and oxime functional groups. These groups can participate in hydrogen bonding, redox reactions, and other interactions with biological molecules. The compound’s antioxidant properties are attributed to its ability to donate hydrogen atoms and neutralize free radicals .

Comparison with Similar Compounds

2-[(Z)-N-hydroxy-C-methylcarbonimidoyl]benzene-1,4-diol can be compared with similar compounds such as:

    2,5-Dihydroxyacetophenone: Lacks the oxime group but shares the hydroxyl groups.

    2-Acetylhydroquinone: Another name for 2,5-Dihydroxyacetophenone.

    Quinacetophenone: Similar structure but with different functional groups.

The uniqueness of this compound lies in the presence of both hydroxyl and oxime groups, which confer distinct chemical reactivity and potential biological activity .

Properties

IUPAC Name

2-[(Z)-N-hydroxy-C-methylcarbonimidoyl]benzene-1,4-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c1-5(9-12)7-4-6(10)2-3-8(7)11/h2-4,10-12H,1H3/b9-5-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIXQBIKGARTNDN-UITAMQMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NO)C1=C(C=CC(=C1)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N/O)/C1=C(C=CC(=C1)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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